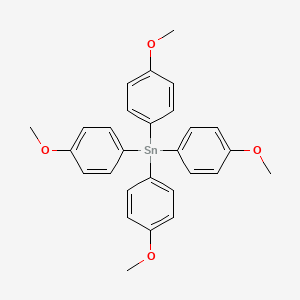
Tetra(4-methoxyphenol)tin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra(4-methoxyphenol)tin is an organotin compound characterized by the presence of four 4-methoxyphenol groups attached to a central tin atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetra(4-methoxyphenol)tin typically involves the reaction of tin tetrachloride with 4-methoxyphenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
SnCl4+4C7H8O2→Sn(C7H7O2)4+4HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tetra(4-methoxyphenol)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The 4-methoxyphenol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Tin oxides and various phenolic derivatives.
Reduction: Lower oxidation state tin compounds and modified phenolic compounds.
Substitution: New organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tetra(4-methoxyphenol)tin has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Tetra(4-methoxyphenol)tin involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The 4-methoxyphenol groups may also contribute to its antioxidant properties, scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetra(4-carboxyphenyl)tin: Similar structure but with carboxyphenyl groups instead of methoxyphenol groups.
Tetra(4-hydroxyphenyl)tin: Contains hydroxyphenyl groups, offering different reactivity and properties.
Tetra(4-nitrophenyl)tin: Features nitrophenyl groups, which can significantly alter its chemical behavior.
Uniqueness
Tetra(4-methoxyphenol)tin is unique due to the presence of methoxy groups, which can influence its solubility, reactivity, and interaction with biological molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
38178-34-6 |
|---|---|
Molekularformel |
C28H28O4Sn |
Molekulargewicht |
547.2 g/mol |
IUPAC-Name |
tetrakis(4-methoxyphenyl)stannane |
InChI |
InChI=1S/4C7H7O.Sn/c4*1-8-7-5-3-2-4-6-7;/h4*3-6H,1H3; |
InChI-Schlüssel |
GOCMMWUJTFRWGG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



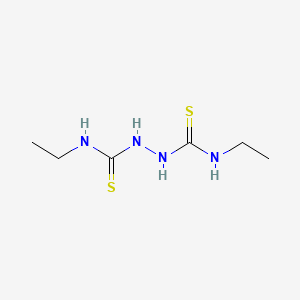



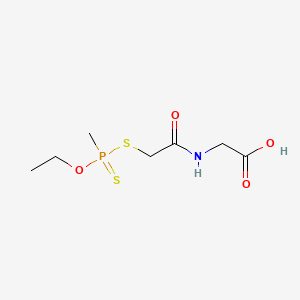


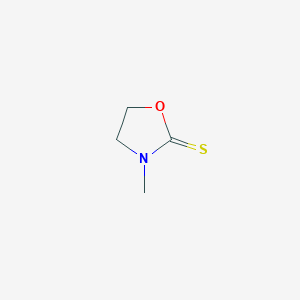
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)


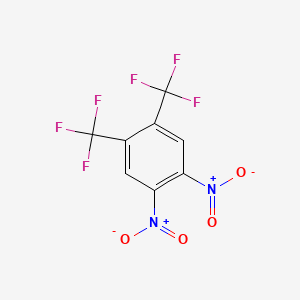
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)
